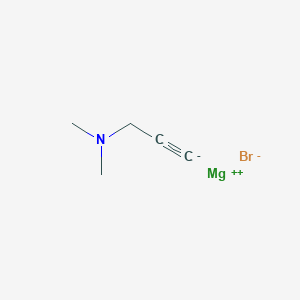
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is a compound that combines magnesium, a vital element in many biological and chemical processes, with N,N-dimethylprop-2-yn-1-amine and bromide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;N,N-dimethylprop-2-yn-1-amine;bromide typically involves the Grignard reaction, where an alkyl halide reacts with magnesium metal in an anhydrous ether medium . The reaction conditions require scrupulously clean and dry glassware to avoid any moisture, which can deactivate the Grignard reagent . The reaction proceeds as follows:
-
Formation of Grignard Reagent
- React N,N-dimethylprop-2-yn-1-amine with magnesium in anhydrous ether to form the Grignard reagent.
- ( \text{N,N-dimethylprop-2-yn-1-amine} + \text{Mg} \rightarrow \text{Grignard reagent} )
-
Reaction with Bromide
- The Grignard reagent then reacts with a bromide source to form this compound.
- ( \text{Grignard reagent} + \text{Br} \rightarrow \text{this compound} )
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction environment is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced under specific conditions to form different products.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Substitution: Uses nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Forms magnesium oxide and other oxidized products.
Reduction: Produces reduced forms of the original compound.
Substitution: Results in substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its role in biological processes involving magnesium.
Industry: Utilized in the production of various chemical intermediates and products.
Wirkmechanismus
The mechanism by which magnesium;N,N-dimethylprop-2-yn-1-amine;bromide exerts its effects involves the interaction of magnesium with various molecular targets. Magnesium acts as a cofactor in numerous enzymatic reactions, influencing processes such as ATP production, DNA and RNA synthesis, and protein function . The compound’s specific interactions with molecular targets and pathways depend on its chemical structure and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium(I) Dimers: Compounds with Mg-Mg bonds stabilized by bulky amido ligands.
Prop-2-yn-1-amine: A related compound with similar structural features.
Uniqueness
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is unique due to its combination of magnesium with N,N-dimethylprop-2-yn-1-amine and bromide, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
86111-72-0 |
|---|---|
Molekularformel |
C5H8BrMgN |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide |
InChI |
InChI=1S/C5H8N.BrH.Mg/c1-4-5-6(2)3;;/h5H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WCMGDQMDJAVJFX-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)CC#[C-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
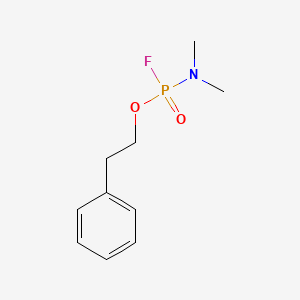
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
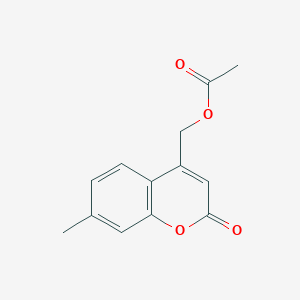
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
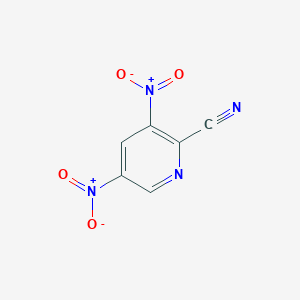
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
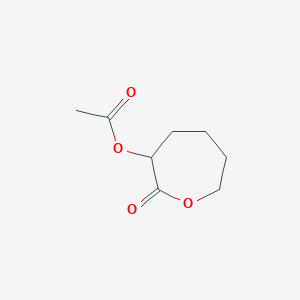
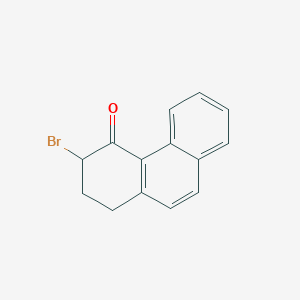
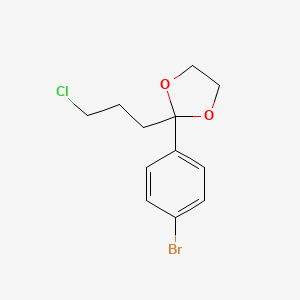
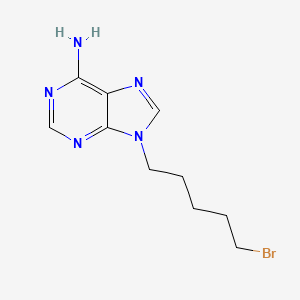

![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
